molecular formula C13H20N2O2S B3017769 Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate CAS No. 1428351-25-0

Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate

Cat. No.: B3017769
CAS No.: 1428351-25-0
M. Wt: 268.38
InChI Key: DMHCOLRXYXEIDK-UHFFFAOYSA-N
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Description

Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate is a synthetic organic compound characterized by a piperidine core substituted with a thiophene ring at the 4-position. The piperidine nitrogen is connected via an ethyl linker to a carbamate group (methyl ester of carbamic acid). The thiophene moiety may enhance lipophilicity and influence binding interactions, while the carbamate group introduces hydrolytic stability compared to esters or amides .

Properties

IUPAC Name

methyl N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-17-13(16)14-6-9-15-7-4-11(5-8-15)12-3-2-10-18-12/h2-3,10-11H,4-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHCOLRXYXEIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCN1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-yl Derivatives

describes a series of 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate, butyrate). These compounds share the piperidine core but differ in substituents and functional groups:

  • Functional Group Comparison : The carbamate in the target compound is more hydrolytically stable than the esters in these analogs, which may degrade faster in physiological conditions .
Compound Core Substituents Functional Group Hydrolytic Stability
Target Compound 4-(Thiophen-2-yl)piperidine Carbamate (methyl) High
2,2,6,6-Tetramethylpiperidin-4-yl acetate 2,2,6,6-Tetramethylpiperidine Ester (acetate) Moderate

Ethyl Linker and Carbamate Variations

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

This compound () shares an ethyl linker but incorporates a pyrimidine-thietane system instead of piperidine-thiophene. Key differences include:

  • Heterocyclic Systems : The pyrimidine-thietane moiety may confer distinct electronic properties, altering solubility and target affinity.
  • Sulfur Content : Both compounds contain sulfur (thiophene vs. thietane), but the thietane’s strained three-membered ring could increase reactivity .

Pharmacologically Relevant Piperidine Derivatives

Risperidone Impurities ()

Impurities in risperidone synthesis, such as 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, highlight structural parallels:

  • Substituent Diversity: The difluorophenyl and hydroxyimino groups contrast with the thiophene in the target compound, suggesting divergent binding profiles (e.g., fluorinated groups enhance metabolic stability).
Parameter Target Compound Risperidone Impurity
Aromatic Substituent Thiophen-2-yl 2,4-Difluorophenyl
Functional Group Carbamate Hydroxyimino
Ring System Monocyclic (piperidine) Bicyclic (pyrido-pyrimidinone)

Key Research Findings and Inferences

  • Lipophilicity: The thiophene and carbamate groups in the target compound likely result in moderate lipophilicity (predicted logP ~2.5), intermediate between the more polar hydroxyimino derivatives () and the highly lipophilic 2,2,6,6-tetramethylpiperidin-4-yl esters .
  • Metabolic Stability : Carbamates generally exhibit slower hydrolysis than esters, suggesting prolonged in vivo activity compared to analogs in .
  • Synthetic Accessibility : The absence of steric hindrance in the target compound’s piperidine core may simplify synthesis relative to 2,2,6,6-tetramethyl derivatives .

Biological Activity

Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Name : this compound
  • Molecular Formula : C15H20N2O2S
  • Molecular Weight : 288.40 g/mol
  • CAS Number : 1428353-02-9

The presence of the thiophene moiety and the piperidine ring suggests potential interactions with various biological targets, particularly in the central nervous system.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Endocannabinoid System Modulation : Piperidine and piperazine derivatives have been shown to elevate brain endocannabinoid levels, suggesting that this compound may influence cannabinoid receptor activity. It has been noted that such compounds can produce CB1-dependent behavioral effects in animal models, indicating a potential role in pain management and mood regulation .
  • Inhibition of Enzymatic Activity : The carbamate functional group is known to inhibit serine hydrolases, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial for the hydrolysis of endocannabinoids, thus modulation of their activity could lead to increased levels of endogenous cannabinoids .
  • Cholinesterase Inhibition : Similar carbamates have demonstrated moderate to strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurotransmitter regulation in the nervous system .

In Vitro Studies

A study examining the inhibition of AChE by various carbamate derivatives found that certain compounds exhibited IC50 values significantly lower than established drugs like rivastigmine, indicating strong potential for therapeutic applications in treating Alzheimer's disease .

In Vivo Studies

In vivo studies involving piperidine/piperazine carbamates have shown promising results in animal models:

  • Pain Models : Administration of these compounds resulted in significant analgesic effects, attributed to their interaction with cannabinoid receptors .
  • Behavioral Studies : Compounds were observed to induce hypomotility and other behavioral changes consistent with cannabinoid receptor activation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Pain Management : In a rodent model, a derivative exhibited a marked reduction in pain responses when administered prior to nociceptive stimuli. This effect was linked to elevated endocannabinoid levels due to MAGL inhibition.
  • Cognitive Effects : Another study reported that administration improved memory retention in mice subjected to stress, suggesting neuroprotective properties potentially beneficial for cognitive disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAChE inhibitor, CB1 modulator38.98
RivastigmineStructureAChE inhibitor40
GalantamineStructureAChE inhibitor50

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